3-(Benzyloxy)-6-bromopyridin-2-amine
Overview
Description
3-(Benzyloxy)-6-bromopyridin-2-amine is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of a benzyloxy group at the third position, a bromine atom at the sixth position, and an amino group at the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-6-bromopyridin-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Benzyloxylation: The benzyloxy group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the brominated pyridine with benzyl alcohol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Amination: The final step involves the introduction of the amino group at the second position of the pyridine ring. This can be achieved through a nucleophilic aromatic substitution reaction using ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-6-bromopyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Amines
Substitution: Thiols, amines, alkoxides
Scientific Research Applications
3-(Benzyloxy)-6-bromopyridin-2-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: It is employed in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-6-bromopyridin-2-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors by binding to their active sites. This binding can modulate the activity of the target protein, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)pyridin-2-amine: Lacks the bromine atom at the sixth position.
6-Bromo-2-aminopyridine: Lacks the benzyloxy group at the third position.
2-Amino-3-bromopyridine: Lacks the benzyloxy group and has a different substitution pattern.
Uniqueness
3-(Benzyloxy)-6-bromopyridin-2-amine is unique due to the presence of both the benzyloxy group and the bromine atom on the pyridine ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
6-bromo-3-phenylmethoxypyridin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c13-11-7-6-10(12(14)15-11)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBITUVUOQJQMEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=C(C=C2)Br)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001277527 | |
Record name | 6-Bromo-3-(phenylmethoxy)-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001277527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257294-53-3 | |
Record name | 6-Bromo-3-(phenylmethoxy)-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1257294-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-3-(phenylmethoxy)-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001277527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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